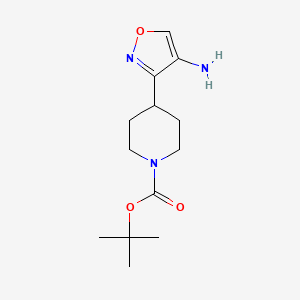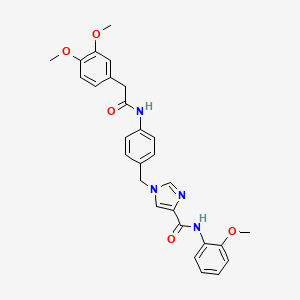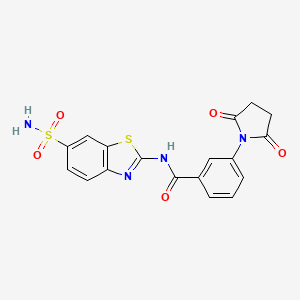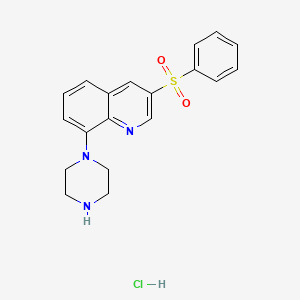
SB 742457 hydrochloride
Descripción general
Descripción
El clorhidrato de SB 742457, también conocido como intepirdina, es un antagonista selectivo del receptor 6 de serotonina (5-HT6). Este compuesto fue desarrollado inicialmente por GlaxoSmithKline para el tratamiento de la enfermedad de Alzheimer y otras formas de demencia. Ha mostrado potencial en la mejora de la cognición, la memoria y el aprendizaje .
Métodos De Preparación
La síntesis del clorhidrato de SB 742457 implica varios pasos, comenzando con la preparación de la estructura central de quinolina. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de quinolina: Esto implica la ciclación de precursores apropiados en condiciones ácidas o básicas.
Introducción del residuo de piperazina: Este paso implica la sustitución nucleofílica de un grupo saliente adecuado por piperazina.
Los métodos de producción industrial del clorhidrato de SB 742457 probablemente involucrarían la optimización de estos pasos para asegurar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
El clorhidrato de SB 742457 sufre varios tipos de reacciones químicas:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de quinolina o en el grupo sulfonilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El clorhidrato de SB 742457 ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas:
Mecanismo De Acción
El clorhidrato de SB 742457 ejerce sus efectos antagonizando selectivamente el receptor 6 de serotonina (5-HT6). Este receptor se encuentra principalmente en el sistema nervioso central y está involucrado en la regulación de la cognición, la memoria y el aprendizaje. Al bloquear este receptor, el clorhidrato de SB 742457 aumenta la liberación de neurotransmisores como la acetilcolina y el glutamato, los cuales son cruciales para las funciones cognitivas .
Comparación Con Compuestos Similares
El clorhidrato de SB 742457 es único en su alta selectividad para el receptor 6 de serotonina (5-HT6). Compuestos similares incluyen:
WAY-181187: Otro antagonista selectivo del receptor 5-HT6 que ha mostrado potencial en la mejora cognitiva.
SB-271046: Un antagonista selectivo del receptor 5-HT6 con propiedades similares de mejora cognitiva.
En comparación con estos compuestos, el clorhidrato de SB 742457 ha demostrado una mayor selectividad y potencia, lo que lo convierte en un candidato prometedor para su posterior desarrollo en terapias de mejora cognitiva .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-8-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S.ClH/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22;/h1-8,13-14,20H,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLWNUQEZNYKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2492704.png)
![4,4,11,11-tetramethyl-N-(thiophen-2-ylmethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2492707.png)
![3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide](/img/structure/B2492709.png)
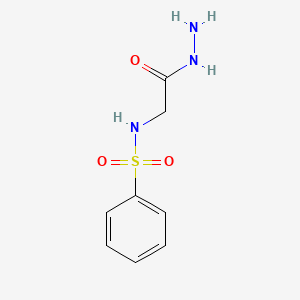



![N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)
![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)
![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2492718.png)
![4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B2492719.png)
